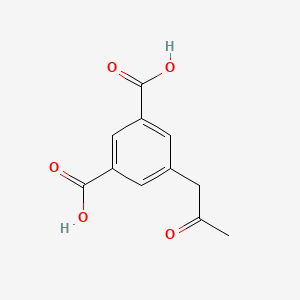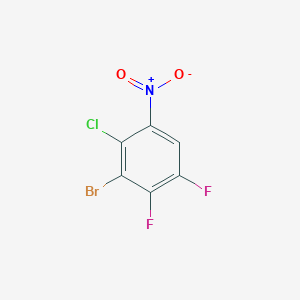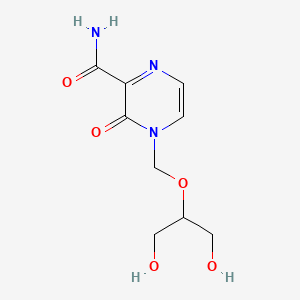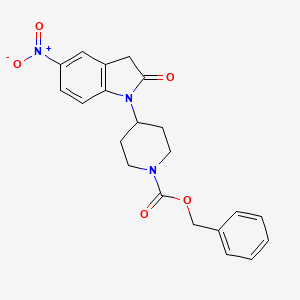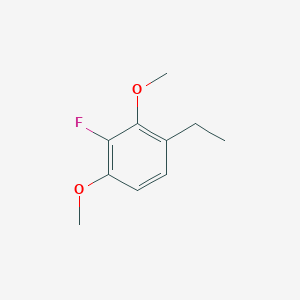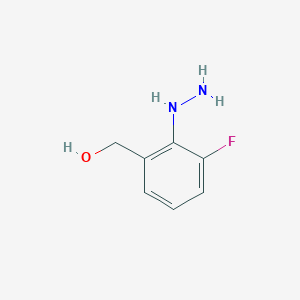
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol . This compound features a hydrazine group attached to a phenyl ring substituted with a fluoro group and a hydroxymethyl group. It is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-6-(hydroxymethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction typically proceeds in the presence of a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield nitroso derivatives, while reduction with sodium borohydride can produce amines.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(2-Fluoro-4-(hydroxymethyl)phenyl)hydrazine: Similar structure but with the hydroxymethyl group in a different position.
1-(2-Chloro-6-(hydroxymethyl)phenyl)hydrazine: Similar structure but with a chloro group instead of a fluoro group.
1-(2-Fluoro-6-(methyl)phenyl)hydrazine: Similar structure but with a methyl group instead of a hydroxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H9FN2O |
|---|---|
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
(3-fluoro-2-hydrazinylphenyl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-3-1-2-5(4-11)7(6)10-9/h1-3,10-11H,4,9H2 |
Clave InChI |
IQELGASBGSSNAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)NN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


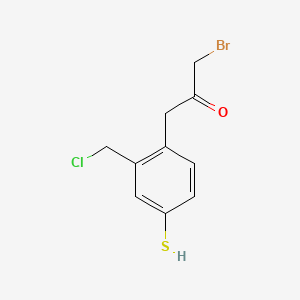
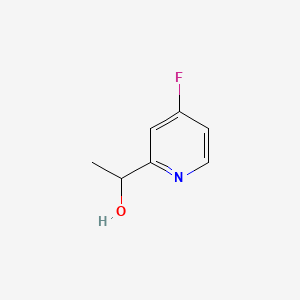
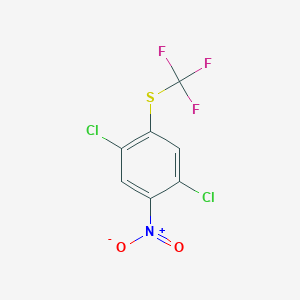
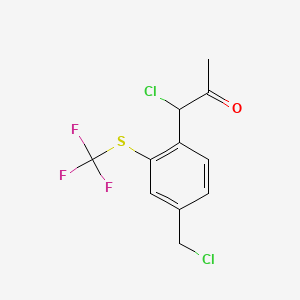
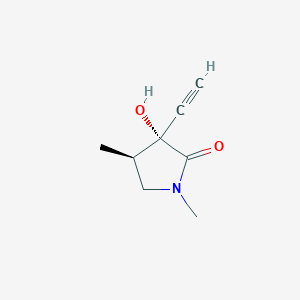

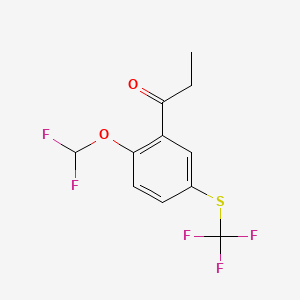
![2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
